![molecular formula C19H24N2O6S B558076 Boc-cys(bzl)-osu CAS No. 3401-33-0](/img/structure/B558076.png)
Boc-cys(bzl)-osu
Overview
Description
N-tert-Butoxycarbonyl-S-benzyl-L-cysteine N-hydroxysuccinimide ester: (Boc-cys(bzl)-osu) is a derivative of cysteine, an amino acid. This compound is widely used in peptide synthesis, particularly in the protection of the thiol group of cysteine residues during solid-phase peptide synthesis (SPPS). The Boc group protects the amino group, while the benzyl group protects the thiol group, preventing unwanted side reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-cys(bzl)-osu typically involves the following steps:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Thiol Group: The thiol group is protected by reacting the Boc-protected cysteine with benzyl bromide in the presence of a base like sodium hydroxide.
Formation of the N-hydroxysuccinimide Ester: The final step involves the reaction of Boc-cys(bzl)-OH with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. The use of automated synthesis equipment and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Boc-cys(bzl)-osu undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester is replaced by nucleophiles such as amines, leading to the formation of amide bonds.
Deprotection Reactions: The Boc and benzyl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and catalytic hydrogenation, respectively
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, in the presence of a base like triethylamine, are common nucleophiles.
Deprotection: Trifluoroacetic acid for Boc group removal and hydrogen gas with a palladium catalyst for benzyl group removal
Major Products:
Amide Bonds: Formed during peptide synthesis.
Free Cysteine: Obtained after deprotection of the Boc and benzyl groups
Scientific Research Applications
Peptide Synthesis
Boc-Cys(Bzl)-OSu plays a crucial role in synthesizing complex peptides. Its ability to form stable amide bonds with incoming nucleophiles enables the assembly of peptides with high precision. The following table summarizes its applications in peptide synthesis:
Application Area | Description |
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Solid-Phase Peptide Synthesis | Utilized for synthesizing peptides with specific sequences. |
Cyclic Peptides | Facilitates the synthesis of cyclic peptides, enhancing their stability and bioactivity. |
Peptide Libraries | Aids in the creation of diverse peptide libraries for screening potential therapeutic candidates. |
Biological Research
In biological research, this compound is employed to create peptide-based probes and inhibitors that can interact with specific biological targets. Notable applications include:
- Protein Modification : It is used to modify proteins by forming stable thioether linkages, which are essential for studying protein interactions.
- Inhibition Studies : Derivatives synthesized from this compound have shown inhibitory activity against various enzymes and receptors, making them potential candidates for drug development.
Medicinal Chemistry
The compound has significant implications in medicinal chemistry, particularly in developing peptide-based therapeutics. Its applications include:
- Drug Development : Used to synthesize peptide drugs that target specific diseases, including cancer.
- Therapeutic Agents : Facilitates the creation of therapeutic agents that can modulate biological processes effectively.
Case Study 1: Peptide Macrocyclization
A recent study demonstrated the successful use of this compound in synthesizing cyclic peptides. The incorporation of oxetane groups during synthesis improved cyclization efficiency, leading to higher yields compared to traditional methods. This innovation highlights the compound's versatility and effectiveness in producing complex peptide structures.
Case Study 2: Inhibition of Cancer Targets
Research has shown that derivatives of S-benzyl-L-cysteine exhibit inhibitory activity against mitotic kinesin Eg5, a target for cancer therapy. Compounds synthesized using this compound displayed enhanced inhibitory effects, indicating potential pathways for developing novel cancer treatments.
Mechanism of Action
Boc-cys(bzl)-osu exerts its effects through the formation of stable amide bonds during peptide synthesis. The N-hydroxysuccinimide ester reacts with nucleophiles such as amines, forming amide bonds and releasing N-hydroxysuccinimide. The Boc and benzyl groups protect the amino and thiol groups, respectively, preventing unwanted side reactions during peptide chain assembly .
Comparison with Similar Compounds
- N-tert-Butoxycarbonyl-S-benzyl-L-cysteine (Boc-cys(bzl)-OH)
- N-tert-Butoxycarbonyl-S-4-methylbenzyl-L-cysteine (Boc-cys(4-mebzl)-OH)
- N-tert-Butoxycarbonyl-S-4-methoxybenzyl-L-cysteine (Boc-cys(4-meobzl)-OH)
Uniqueness: Boc-cys(bzl)-osu is unique due to its N-hydroxysuccinimide ester functionality, which facilitates efficient coupling reactions in peptide synthesis. This makes it particularly valuable in solid-phase peptide synthesis, where rapid and efficient formation of amide bonds is crucial .
Biological Activity
Boc-Cys(Bzl)-OSu, or N-(tert-Butoxycarbonyl)-S-benzyl-L-cysteine N-hydroxysuccinimide ester, is a cysteine derivative commonly utilized in peptide synthesis. This compound has garnered attention due to its unique biological activities, particularly in the context of drug development and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a Bzl (benzyl) group attached to the cysteine residue. The N-hydroxysuccinimide (OSu) moiety enhances its reactivity, making it suitable for coupling reactions in peptide synthesis. The compound is typically employed in solid-phase peptide synthesis (SPPS), where it protects the thiol group of cysteine from oxidation and other side reactions during the assembly of peptides.
The biological activity of this compound is primarily attributed to its ability to release free cysteine upon hydrolysis by esterases. This release facilitates various biological processes:
- Matrix Metalloproteinase Inhibition : Boc-Cys(Bzl)-OH, the active form after hydrolysis, has been shown to inhibit matrix metalloproteinases (MMPs), enzymes implicated in tissue remodeling and pathological conditions such as cancer and arthritis .
- Antioxidant Properties : The free cysteine released can participate in redox reactions, contributing to cellular antioxidant defenses by replenishing glutathione levels .
This compound exhibits several key biochemical properties:
- Stability : The compound remains stable under various conditions used in peptide synthesis, ensuring consistent performance during reactions.
- Reactivity : The OSu group is highly reactive towards nucleophiles, facilitating efficient coupling with amines to form amide bonds.
- Deprotection : Under acidic conditions, the Boc and Bzl groups can be selectively removed, yielding free cysteine for further biological applications .
Table 1: Summary of Biological Activities
Activity | Mechanism | Reference |
---|---|---|
MMP Inhibition | Release of active Boc-Cys(Bzl)-OH | |
Antioxidant Activity | Replenishment of glutathione | |
Peptide Synthesis | Protects thiol group during synthesis |
Case Study: MMP Inhibition
A study conducted by researchers demonstrated that Boc-Cys(Bzl)-OH effectively inhibited MMP-2 and MMP-9 activities in vitro. The inhibition was dose-dependent, with significant reductions observed at micromolar concentrations. This suggests potential therapeutic applications in diseases characterized by excessive matrix degradation, such as cancer metastasis .
Case Study: Antioxidant Response
In another investigation focusing on cellular models, the application of Boc-Cys(Bzl)-OH led to an increase in intracellular glutathione levels. This enhancement was linked to improved cell viability under oxidative stress conditions, indicating the compound's role as a protective agent against oxidative damage .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S/c1-19(2,3)26-18(25)20-14(12-28-11-13-7-5-4-6-8-13)17(24)27-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSSLLYGMLXNIC-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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